4'-(Naphthalen-1-yl)-1',4'-dihydro-2,3'-biquinoline
Overview
Description
4’-(1-Naphthyl)-1’,4’-dihydro-2,3’-biquinoline is an organic compound that belongs to the class of biquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1-naphthyl)-1’,4’-dihydro-2,3’-biquinoline typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with a quinoline derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4’-(1-naphthyl)-1’,4’-dihydro-2,3’-biquinoline.
Chemical Reactions Analysis
Types of Reactions
4’-(1-Naphthyl)-1’,4’-dihydro-2,3’-biquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized biquinolines.
Scientific Research Applications
4’-(1-Naphthyl)-1’,4’-dihydro-2,3’-biquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4’-(1-naphthyl)-1’,4’-dihydro-2,3’-biquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A precursor in the synthesis of 4’-(1-naphthyl)-1’,4’-dihydro-2,3’-biquinoline.
Quinoline: Shares structural similarities and is used in related synthetic routes.
Biquinolines: A broader class of compounds with similar core structures.
Uniqueness
4’-(1-Naphthyl)-1’,4’-dihydro-2,3’-biquinoline is unique due to its specific naphthyl and dihydro-biquinoline structure, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(4-naphthalen-1-yl-1,4-dihydroquinolin-3-yl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2/c1-3-11-21-19(8-1)10-7-13-22(21)28-23-12-4-6-15-26(23)29-18-24(28)27-17-16-20-9-2-5-14-25(20)30-27/h1-18,28-29H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCDTWWXECUCFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=CC=CC=C4NC=C3C5=NC6=CC=CC=C6C=C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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